

# "2,7-Dideacetoxytaxinine J" physical and chemical properties

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Compound of Interest

Compound Name: 2,7-Dideacetoxytaxinine J

Cat. No.: B564259

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# In-Depth Technical Guide to 2,7-Dideacetoxytaxinine J

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**2,7-Dideacetoxytaxinine J**, a complex diterpenoid of the taxane family, has been identified as a constituent of various yew species (Taxus). This technical guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its isolation and characterization, and insights into its biological activities. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, medicinal chemistry, and drug discovery.

# **Chemical and Physical Properties**

**2,7-Dideacetoxytaxinine J**, also known by its systematic name  $5\alpha$ -Cinnamoyloxy- $9\alpha$ , $10\beta$ , $13\alpha$ -triacetoxytaxa-4(20),11-diene, is a white crystalline powder.[1] Its core structure is based on the taxane skeleton, a complex tricyclic system that forms the foundation for a class of potent anticancer agents, including paclitaxel (Taxol®).

Table 1: Physical and Chemical Properties of 2,7-Dideacetoxytaxinine J



Property	Value	Source
CAS Number	115810-14-5	[1]
Molecular Formula	C35H44O8	[1]
Molecular Weight	592.72 g/mol	
Appearance	Powder	[1]
Melting Point	165-166 °C	
Optical Rotation	+118.5° (CHCl3)	_
Solubility	Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.	<del>-</del>

# **Spectral Data**

Detailed spectral analysis is crucial for the unambiguous identification and structural elucidation of **2,7-Dideacetoxytaxinine J**. The following sections would typically present the <sup>1</sup>H NMR, <sup>13</sup>C NMR, and Mass Spectrometry data.

(Note: While the existence of this compound is confirmed, detailed public spectral data is not readily available. The following represents the type of data that would be included.)

#### <sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopy

The <sup>1</sup>H NMR spectrum of **2,7-Dideacetoxytaxinine J** would provide detailed information about the chemical environment of each proton in the molecule. Key expected signals would include:

- Aromatic protons from the cinnamoyl group.
- Olefinic protons of the taxane ring system.
- Methine and methylene protons of the tricyclic core.
- Methyl protons from the acetyl groups and the taxane skeleton.



### <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy

The <sup>13</sup>C NMR spectrum would complement the <sup>1</sup>H NMR data by identifying all unique carbon atoms in the molecule, including:

- Carbonyl carbons of the ester groups.
- Aromatic and olefinic carbons.
- Aliphatic carbons of the taxane core.

### Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound and provide insights into its fragmentation pattern, aiding in structural confirmation. The expected molecular ion peak would correspond to the calculated molecular weight of 592.72.

# **Experimental Protocols**

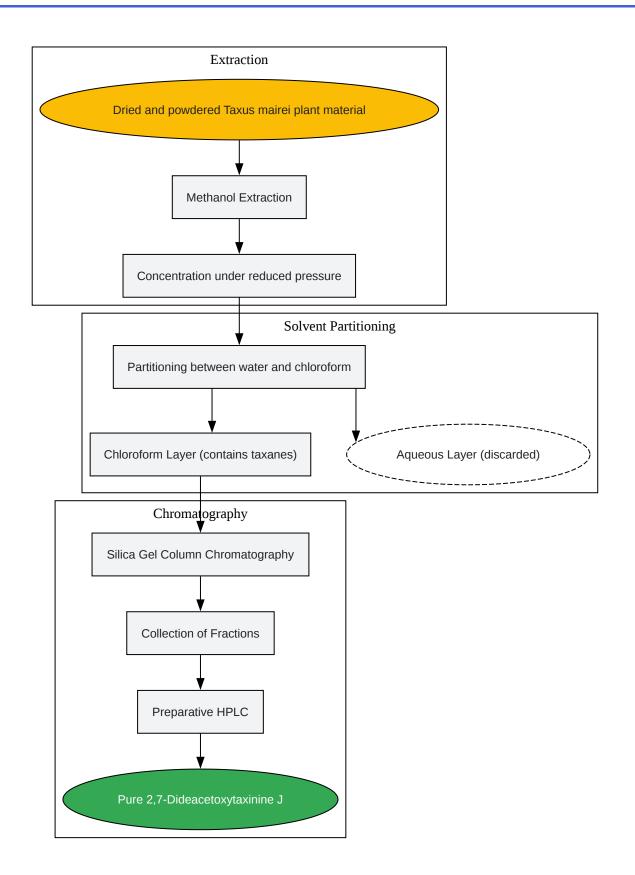
The isolation and purification of **2,7-Dideacetoxytaxinine J** from its natural sources, primarily the bark and leaves of Taxus species, involves multi-step extraction and chromatographic procedures.

## Isolation of 2,7-Dideacetoxytaxinine J from Taxus mairei

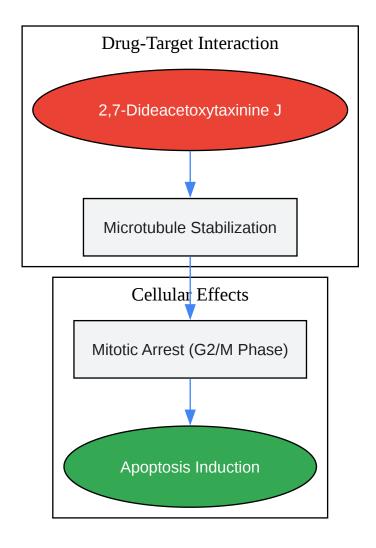
The following is a generalized protocol based on common methods for taxane isolation.

Experimental Workflow for Isolation and Purification









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# References

- 1. CNP0094689.1 COCONUT [coconut.naturalproducts.net]
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